



Measuring inhibition of NF-κB pathway by Ampelopsin F

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Compound of Interest		
Compound Name:	Ampelopsin F	
Cat. No.:	B12433646	Get Quote

Application Note and Protocols

Topic: Measuring the Inhibitory Effect of **Ampelopsin F** on the NF-κB Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

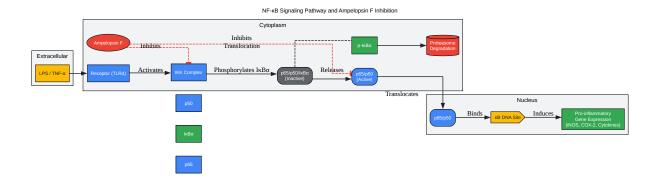
Introduction Ampelopsin, also known as dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus.[1][2] It has garnered significant attention for its wide range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2][3] The nuclear factor-kappa B (NF-кB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[4][5] Dysregulation of this pathway is implicated in various inflammatory diseases.[4] Ampelopsin has been shown to exert its potent anti-inflammatory effects by inhibiting the NF-кB signaling cascade.[6][7][8]

This document provides detailed protocols for researchers to effectively measure and quantify the inhibitory effects of **Ampelopsin F** on the NF-κB pathway in vitro. The methodologies cover the assessment of key inflammatory mediators, analysis of protein phosphorylation events, and evaluation of NF-κB nuclear translocation.

Mechanism of Action: Ampelopsin F in the NF-κB Pathway



Ampelopsin F inhibits the canonical NF-κB pathway, which is typically activated by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[8][9] The inhibitory action of **Ampelopsin F** occurs at several key points: it suppresses the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[8][9] This prevents the release and nuclear translocation of the active NF-κB p65 subunit.[6][9] Furthermore, **Ampelopsin F** can attenuate upstream signaling events, including the phosphorylation of IκB kinase (IKK), and reduce the accumulation of reactive oxygen species (ROS) that can otherwise activate the pathway.[6][7]



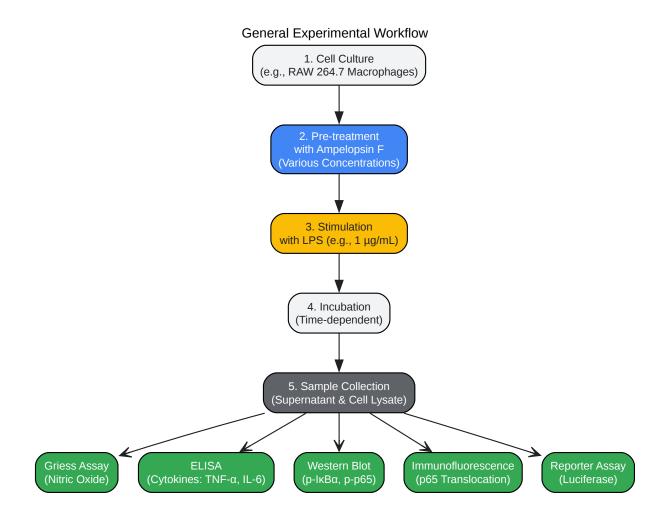
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Caption: Canonical NF-kB pathway showing inhibition points by **Ampelopsin F**.

Experimental Design and Workflow



A typical experimental workflow to assess the efficacy of **Ampelopsin F** involves stimulating a relevant cell line (e.g., RAW 264.7 macrophages) with an inflammatory agent like LPS, in the presence or absence of the inhibitor. Subsequent analyses are performed to measure downstream effects.



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Caption: Workflow for evaluating **Ampelopsin F**'s effect on NF-kB activation.

Key Experimental Protocols Protocol 1: Cell Culture and Treatment



- Cell Line: RAW 264.7 murine macrophages are a suitable model.
- Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/Griess, 24-well for ELISA,
 6-well for Western Blot) and allow them to adhere overnight.
- Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of **Ampelopsin F** (e.g., 10, 25, 50, 100 μM). Incubate for 1-2 hours.
- Stimulation: Add LPS (final concentration of 1 μ g/mL) to the wells (except for the negative control group).
- Incubation: Incubate for the desired period (e.g., 30 min for phosphorylation studies, 24 hours for cytokine and NO analysis).
- Collection: Collect the supernatant for NO and cytokine analysis. Lyse the cells with appropriate buffers for protein analysis.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

- Principle: This assay measures nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.
- Procedure: a. Collect 50 μL of supernatant from each well of a 96-well plate. b. Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. c. Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)



- Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.
- Procedure: a. Use commercially available ELISA kits for murine TNF-α, IL-6, or IL-1β. b.
 Follow the manufacturer's instructions precisely. c. In brief, coat a 96-well plate with a capture antibody. d. Add standards and collected supernatants to the wells and incubate. e.
 Add a detection antibody, followed by a streptavidin-HRP conjugate. f. Add a substrate solution (e.g., TMB) to develop color. g. Stop the reaction and measure absorbance at 450 nm. h. Calculate cytokine concentrations based on the standard curve.

Protocol 4: Analysis of NF-κB Pathway Proteins (Western Blot)

- Principle: Western blotting is used to detect changes in the phosphorylation status and total protein levels of key pathway components like IκBα and p65.
- Procedure: a. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify band intensity using software like ImageJ, normalizing phosphoproteins to total protein and loading controls.

Protocol 5: NF-κB p65 Nuclear Translocation (Immunofluorescence)

- Principle: This microscopic technique visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[10]
- Procedure: a. Grow and treat cells on glass coverslips in a 24-well plate. b. After a short incubation with LPS (e.g., 30-60 minutes), wash the cells with PBS. c. Fix the cells with 4% paraformaldehyde for 15 minutes. d. Permeabilize the cells with 0.25% Triton X-100 for 10



minutes. e. Block with 1% BSA in PBST for 1 hour. f. Incubate with an anti-p65 primary antibody overnight at 4°C. g. Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. h. Counterstain nuclei with DAPI. i. Mount coverslips on slides and visualize using a fluorescence microscope. j. Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of p65.

Data Presentation: Quantitative Analysis

The following tables summarize representative data from experiments investigating the dose-dependent inhibition of LPS-induced NF-kB activation by **Ampelopsin F** in RAW 264.7 cells.

Table 1: Effect of Ampelopsin F on NO and Pro-inflammatory Cytokine Production

Treatment Group	NO (μM)	TNF-α (pg/mL)	IL-6 (pg/mL)
Control (Untreated)	1.2 ± 0.3	45 ± 8	28 ± 5
LPS (1 μg/mL)	28.5 ± 2.1	2510 ± 150	1850 ± 120
LPS + Ampelopsin F (10 μM)	22.1 ± 1.8	1980 ± 135	1420 ± 110
LPS + Ampelopsin F (25 μM)	15.4 ± 1.3	1250 ± 90	930 ± 85
LPS + Ampelopsin F (50 μM)	8.9 ± 0.9	640 ± 55	450 ± 40
LPS + Ampelopsin F (100 μM)	4.3 ± 0.5	210 ± 25	150 ± 20

Data are presented as mean \pm SD. Data is representative of expected outcomes.

Table 2: Densitometric Analysis of NF-kB Pathway Protein Phosphorylation

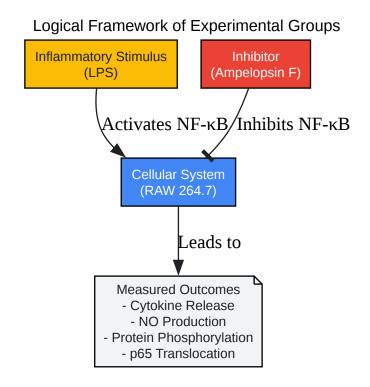


Treatment Group	p-ΙκΒα / ΙκΒα Ratio	p-p65 / p65 Ratio
Control (Untreated)	1.0	1.0
LPS (1 μg/mL)	5.8 ± 0.4	4.9 ± 0.3
LPS + Ampelopsin F (25 μM)	3.1 ± 0.3	2.8 ± 0.2
LPS + Ampelopsin F (50 μM)	1.7 ± 0.2	1.6 ± 0.1

Data are presented as fold change relative to the control group (mean \pm SD). Data is representative of expected outcomes.

Logical Framework of the Study

The core logic of the experiments is to compare the cellular response to an inflammatory stimulus in the presence and absence of the test compound, **Ampelopsin F**.



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Caption: Logical relationship between stimulus, inhibitor, and outcomes.



Conclusion

The protocols outlined in this application note provide a robust framework for investigating the inhibitory effects of **Ampelopsin F** on the NF-κB signaling pathway. By employing a combination of biochemical and imaging-based assays, researchers can comprehensively characterize the compound's mechanism of action and quantify its anti-inflammatory potency. These methods are crucial for the preclinical evaluation of **Ampelopsin F** and other potential NF-κB inhibitors in the context of drug discovery for inflammatory diseases.

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